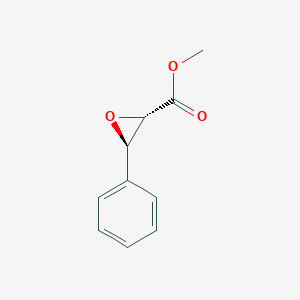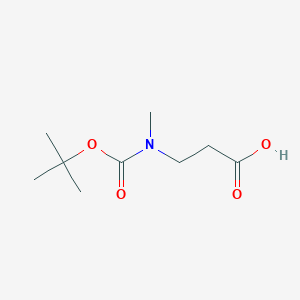
2-Ethylhexyl laurate
Descripción general
Descripción
2-Ethylhexyl laurate, also known as Ethylhexyl Laurate or 2-Ethylhexyl dodecanoate, is a chemical compound with the molecular formula C20H40O2 . It is a fatty ester and is commonly used in the skin care industry due to its low viscosity, high penetration, and spreading effect .
Synthesis Analysis
2-Ethylhexyl laurate can be synthesized by hydrothermal deuteration . In a study, commercial samples of 2-Ethylhexyl laurate were mixed with D-2-EHL synthesized by this method .Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl laurate contains a total of 61 bonds. There are 21 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 aliphatic ester .Chemical Reactions Analysis
In a study, samples of 2-Ethylhexyl laurate dispersed in acetonitrile formed self-assembled structures exceeding the molecular dimensions of the 2-Ethylhexyl laurate, with a mean aggregation number (Nagg) of 3.5 ± 0.2 molecules across the tested concentrations .Physical And Chemical Properties Analysis
2-Ethylhexyl laurate has a molecular weight of 312.5304 . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación
Biochemical Applications :
- Enzyme Activity : 2-Ethylhexyl laurate has been studied for its effects on enzyme activities in biological systems. For instance, di(2-ethylhexyl)phthalate, a related compound, increases the activity of laurate ω-hydroxylase in rat liver microsomes (Okita & Chance, 1984).
- Oxidative Stress : Studies have shown that mono-2-ethylhexyl phthalate can induce oxidative stress responses in human placental cells, which could contribute to adverse pregnancy outcomes (Tetz et al., 2013).
Green Chemistry :
- Synthesis of Ultraviolet Absorber : A green process was developed for the synthesis of 2-ethylhexyl salicylate, a UV absorber, using immobilized lipase. This method avoids environmental contamination and optimizes the process using an artificial neural network (Huang et al., 2017).
Industrial Applications :
- Diesel Fuel Combustion : 2-Ethylhexyl laurate derivatives from palm/coconut oil show excellent combustion characteristics, resulting in high brake thermal efficiency and lower emissions compared to conventional diesel fuel (Kawasaki et al., 2012).
- Plasticizer Production : Mixed diesters of aliphatic diols, including derivatives of 2-ethylhexyl laurate, are effective plasticizers for polyvinyl chloride, offering better properties compared to some traditional plasticizers (Bailey et al., 1976).
Cosmetic and Personal Care :
- Biosynthesis of Emollients : Enzymatic synthesis of hexyl laurate for personal care formulations has been optimized, showing potential for large-scale production (Chang et al., 2007).
Toxicological Studies :
- Health Effects : Di-2-ethylhexyl phthalate, a compound related to 2-ethylhexyl laurate, can cause various toxic effects, including endocrine disruption and organ toxicity, when inhaled, ingested, or through dermal contact (Rowdhwal & Chen, 2018).
Direcciones Futuras
2-Ethylhexyl laurate is a “green” and biodegradable bioester, making it a potential candidate for replacing commonly used nonrenewable materials in various industries . Its interfacial adsorption properties via self-assembly result in strong emolliency and lubricity, making it a sustainable choice for ester-based bio-oil .
Propiedades
IUPAC Name |
2-ethylhexyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-17-20(21)22-18-19(6-3)16-8-5-2/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRMRFJCCMNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864937 | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl laurate | |
CAS RN |
20292-08-4 | |
| Record name | 2-Ethylhexyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6M396U72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


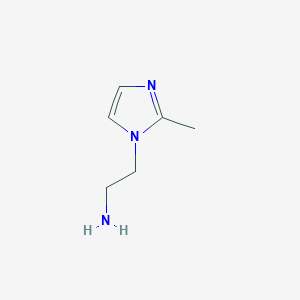
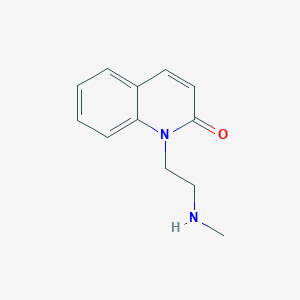
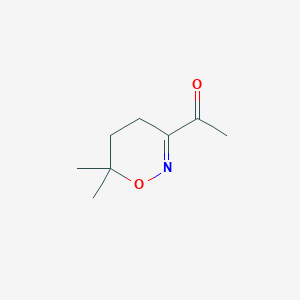
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)


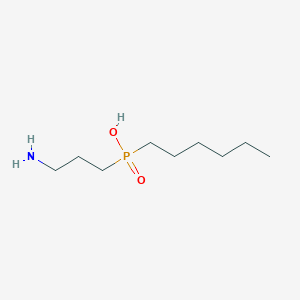

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

